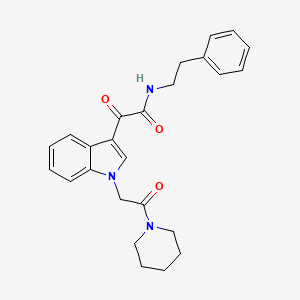![molecular formula C16H12N4O2S B2837006 4-(4-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 345936-00-7](/img/structure/B2837006.png)
4-(4-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These compounds are synthesized as potential antiviral and antimicrobial agents .
Synthesis Analysis
The synthesis of these compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . A mixture of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine, the appropriate 3-(substituted benzylideneamino)-5-mercapto-1H-1,2,4-triazoles, and anhydrous potassium carbonate in DMF was stirred overnight .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution . Further details about the chemical reactions of this specific compound are not available in the retrieved sources.Applications De Recherche Scientifique
Antitumor Activity
The synthesized compound has been evaluated for its antitumor potential. In a study using A375 cells, it exhibited an inhibitory rate of 12.10%, comparable to positive control drugs SHP244 (13.84%) and Sorafenib (14.82%) . Further investigations into its mechanism of action and potential as an anticancer agent are warranted.
Pharmacological Properties
Thiophene, one of the building blocks in this compound, is known for its diverse pharmacological properties, including anticonvulsant, anticancer, antitumor, antibacterial, and insecticidal effects . The combination of thiophene with the triazoloquinazolinone core may enhance its bioactivity.
DNA Intercalation
Triazoloquinazolinones have been explored as DNA intercalators. Given the compound’s structure, it could potentially interact with DNA, affecting processes such as replication and transcription . Investigating its binding modes and affinity for DNA would be valuable.
Antihypertensive Properties
Triazoloquinazolinones have demonstrated antihypertensive activity . Further studies could explore whether this compound exhibits similar effects and elucidate its mechanism of action in regulating blood pressure.
Tubulin Inhibition
The triazoloquinazolinone scaffold has been associated with tubulin inhibition . Investigating whether our compound affects microtubule dynamics and cell division could provide insights into its potential as an antimitotic agent.
SHP2 Inhibition
SHP2, a protein tyrosine phosphatase, plays a role in cell signaling pathways. Triazoloquinazolinones have been studied as SHP2 inhibitors . Assessing our compound’s ability to modulate SHP2 activity could reveal its therapeutic relevance.
Orientations Futures
The future directions for research on “4-(4-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one” and similar compounds could include further exploration of their antimicrobial and antiviral properties . Additionally, modifications on the lead compounds could afford derivatives with different effects on heart rate and blood pressure profiles .
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S/c1-22-11-8-6-10(7-9-11)19-14(21)12-4-2-3-5-13(12)20-15(19)17-18-16(20)23/h2-9H,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNPLTHUEQLIJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N4C2=NNC4=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-4-yl)propanoic acid](/img/structure/B2836923.png)
![7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2836924.png)
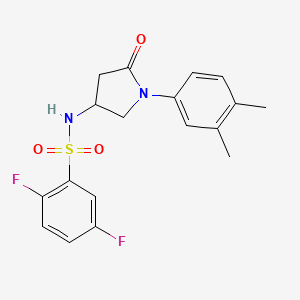
![N-(4-fluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2836926.png)
![8-(4-Nitrobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2836929.png)
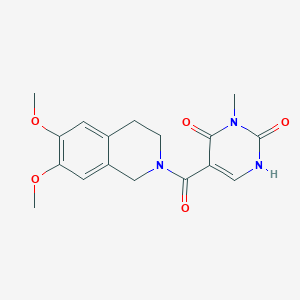
![2-bromo-4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzenecarbonitrile](/img/structure/B2836933.png)
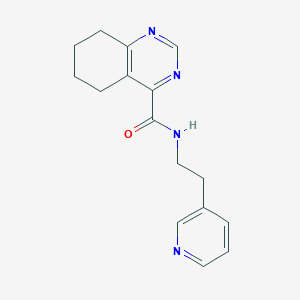
![4-chloro-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2836936.png)

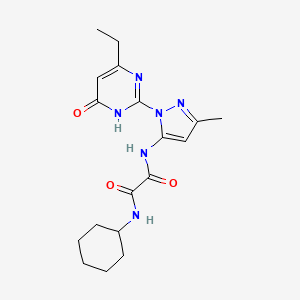
![2-{[4-(2-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B2836940.png)
